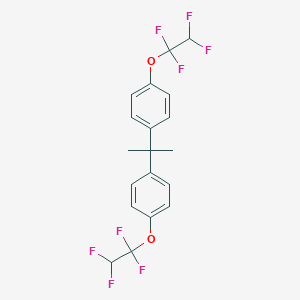
1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional building block that has been used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is not fully understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions. The compound has been shown to bind to DNA and inhibit its replication. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have anti-inflammatory and antioxidant properties. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various organic compounds. Additionally, the compound has unique properties that make it useful for the detection of metal ions and inhibition of enzyme activity. However, the compound has limitations in terms of its solubility and toxicity. It is important to use appropriate safety precautions when handling '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in the lab.
Zukünftige Richtungen
There are several future directions for the use of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in scientific research. One potential direction is the development of new organic compounds using '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' as a building block. Additionally, the compound could be further studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Further research is also needed to understand the mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' and its interactions with biomolecules.
Synthesemethoden
The synthesis of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzene with isopropylidene bisphenol in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)'.
Wissenschaftliche Forschungsanwendungen
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. The compound has also been used as a cross-linking agent in the preparation of epoxy resins. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
1544-19-0 |
|---|---|
Produktname |
1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene) |
Molekularformel |
C19H16F8O2 |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
1-(1,1,2,2-tetrafluoroethoxy)-4-[2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H16F8O2/c1-17(2,11-3-7-13(8-4-11)28-18(24,25)15(20)21)12-5-9-14(10-6-12)29-19(26,27)16(22)23/h3-10,15-16H,1-2H3 |
InChI-Schlüssel |
NILNWNGNABYYHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Andere CAS-Nummern |
1544-19-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



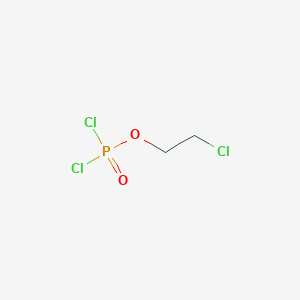
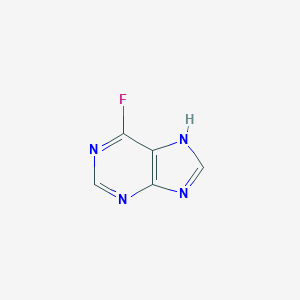
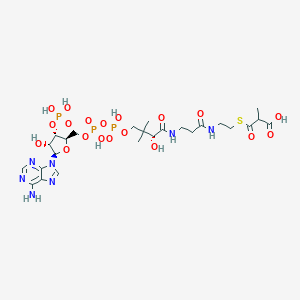
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

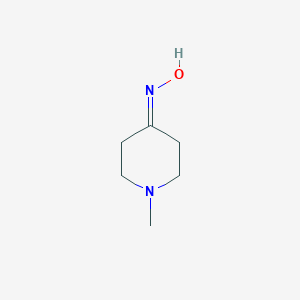
![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
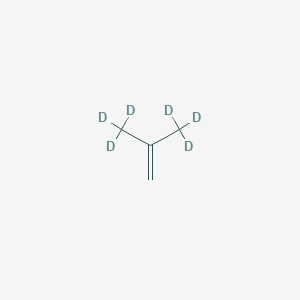
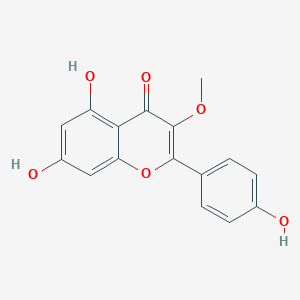
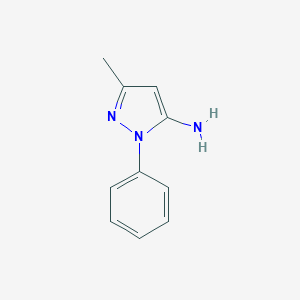
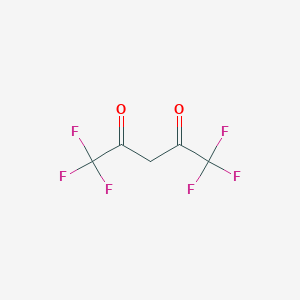
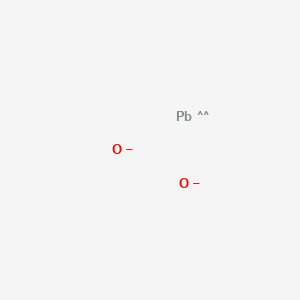
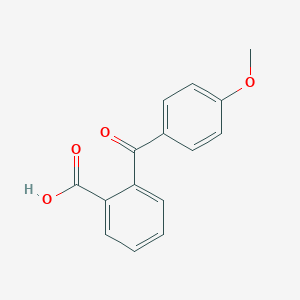
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)